![molecular formula C13H11BrClN B3113608 4-bromo-N-[(4-chlorophenyl)methyl]aniline CAS No. 195968-98-0](/img/structure/B3113608.png)
4-bromo-N-[(4-chlorophenyl)methyl]aniline
説明
4-bromo-N-[(4-chlorophenyl)methyl]aniline is a chemical compound with the molecular formula C13H11BrClN . It is commonly used as a building block in the preparation of pharmaceutical and organic compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of p-chlorobenzaldehyde and p-bromoaniline . The detailed reaction mechanism and procedures are usually documented in the lab notebook during the synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a hydrophobic benzene ring and an amino group . The molecular weight of this compound is 296.59 .Chemical Reactions Analysis
This compound reacts with acids and powerful oxidizing agents . More detailed information about its chemical reactions can be found in the relevant literature .Physical and Chemical Properties Analysis
This compound has a boiling point of 381.2±27.0 °C and a density of 1.499±0.06 g/cm3 . Its pKa value is predicted to be 2.93±0.25 .科学的研究の応用
Synthesis and Antimicrobial Activity
4-bromo-N-[(4-chlorophenyl)methyl]aniline, due to its structural components, finds relevance in the synthesis of various organic compounds with potential antimicrobial activities. A study by Jalihal et al. (2009) explored the synthesis of 2,5-disubstituted 1,2,4-triazoles using precursors similar to this compound. These synthesized compounds were characterized and tested for their antimicrobial efficacy, showcasing the utility of such bromo and chloro substituted anilines in developing antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).
Catalyzed Amination Reactions
The palladium-catalyzed amination of aryl halides and aryl triflates is another area where compounds like this compound play a crucial role. A study by Wolfe and Buchwald (2003) demonstrated the use of such compounds in the amination process to produce N-methyl-N-(4-chlorophenyl)aniline, highlighting the compound's significance in facilitating complex organic reactions (Wolfe & Buchwald, 2003).
Kinetics and Mechanism Studies
Research on the kinetics and mechanisms of reactions involving anilines, including those structurally related to this compound, provides insights into their reactivity and interaction patterns. Studies like the one conducted by Castro et al. (2005) delve into the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol, offering a deeper understanding of the reaction mechanisms involving substituted anilines (Castro, Gazitúa, & Santos, 2005).
Polyurethane Synthesis
Compounds like this compound serve as intermediates in the synthesis of specialized polymers. A study by Buruianǎ et al. (2005) on the synthesis of polyurethane cationomers with anil groups showcases the application of such aniline derivatives in creating polymeric materials with unique properties, such as fluorescence and photochromic mechanisms (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Crystal Structure Analysis
The structural analysis of substituted anilines, including those related to this compound, contributes to our understanding of their molecular properties and potential applications in materials science. Research by Dey et al. (2003) compared the crystal structures of 4-substituted anilines, revealing the influence of substituents like bromo and chloro groups on the molecular polarization and interactions within crystal lattices (Dey, Jetti, Boese, & Desiraju, 2003).
特性
IUPAC Name |
4-bromo-N-[(4-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHVQYWYAQNIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)
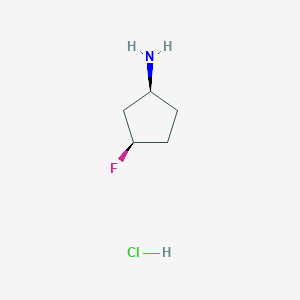
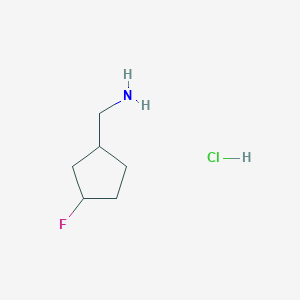
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)
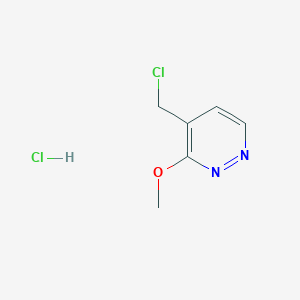
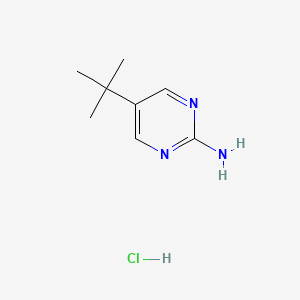

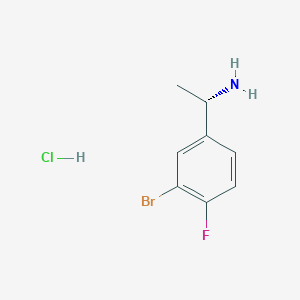
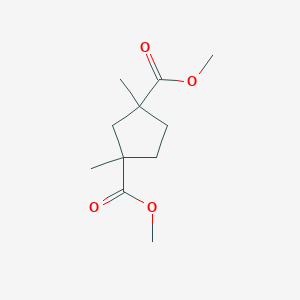
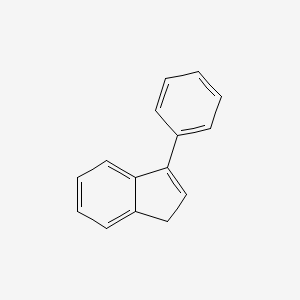
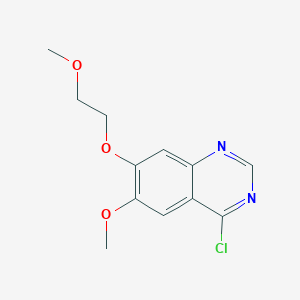
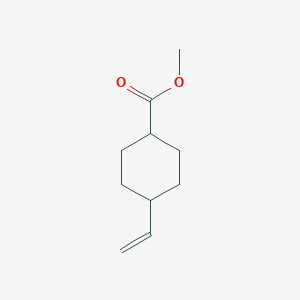

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)
